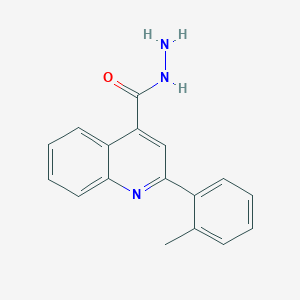

2-(2-Methylphenyl)quinoline-4-carbohydrazide

Description

2-(2-Methylphenyl)quinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative characterized by a methyl-substituted phenyl group at the 2-position of the quinoline scaffold.

Properties

IUPAC Name |

2-(2-methylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-11-6-2-3-7-12(11)16-10-14(17(21)20-18)13-8-4-5-9-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTASGVHKHZOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Methylphenyl)quinoline-4-carbohydrazide typically involves the condensation of 2-(2-methylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

2-(2-Methylphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(2-Methylphenyl)quinoline-4-carbohydrazide derivatives as anticancer agents. The compound has been synthesized and tested against various cancer cell lines, revealing significant cytotoxic effects.

Case Study: Cytotoxicity against MCF-7 Cells

- A study synthesized derivatives of quinoline-4-carbohydrazide and evaluated their cytotoxicity on the MCF-7 breast cancer cell line.

- The most active derivatives exhibited IC50 values as low as 3.39 µM, indicating strong antiproliferative effects compared to standard treatments .

Table 1: Cytotoxic Activity of Quinoline Derivatives

| Compound | Structure | IC50 (µM) |

|---|---|---|

| 6a | 4-CH₃–C₆H₄– | 3.39 ± 0.11 |

| 6b | 3,4-Di–OCH₃–C₆H₃– | 5.94 ± 0.17 |

| 5 | Furan-2-yl | 12.47 ± 0.40 |

Antibacterial Properties

The antibacterial activity of derivatives of this compound has also been explored, with promising results against various bacterial strains.

Case Study: Antibacterial Screening

- A series of quinoline derivatives were synthesized and screened for their antibacterial activities against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Results indicated that certain derivatives displayed significant inhibition zones comparable to known antibiotics like ampicillin .

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 12 |

| Compound C | P. aeruginosa | 18 |

Antioxidant Activity

The antioxidant properties of the compound have been assessed using various assays, demonstrating its potential to scavenge free radicals.

Case Study: DPPH Assay

- The antioxidant activity was measured using the DPPH assay, where the compound showed a significant percentage inhibition compared to control substances.

- The results indicated that modifications to the quinoline structure enhanced its ability to donate hydrogen radicals .

Table 3: Antioxidant Activity Results

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| Quinoline Derivative A | 78% |

| Quinoline Derivative B | 85% |

Antimalarial Potential

Research has also indicated that certain quinoline derivatives exhibit antimalarial properties, particularly against Plasmodium falciparum.

Case Study: Antimalarial Screening

- A derivative was identified with moderate potency against P. falciparum, showing an EC50 value of 120 nM in vitro.

- Further optimization led to compounds with improved pharmacokinetic profiles suitable for preclinical development .

Table 4: Antimalarial Activity

| Compound | EC50 (nM) |

|---|---|

| Compound X | 120 |

| Compound Y | <50 |

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 2-(4-Bromophenyl)quinoline-4-carbohydrazide (): Structure: Bromine at the 4-position of the phenyl ring. Derivatives of this compound were synthesized via molecular hybridization and evaluated for docking interactions with proteins such as Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) . Biological Activity: Demonstrated significant antitubercular activity in molecular docking studies .

- 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide (): Structure: Two chlorine atoms at the 2- and 4-positions of the phenyl ring. Properties: Increased electronegativity and lipophilicity compared to methyl-substituted analogs. Molecular weight: 332.18 g/mol .

Alkoxy-Substituted Derivatives

- 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide (): Structure: Methoxy group at the 4-position and methyl groups at the 6- and 8-positions of the quinoline ring. Properties: Electron-donating methoxy group increases solubility, while methyl groups enhance steric bulk. Molecular weight: 335.38 g/mol .

- 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide (): Structure: Ethoxy group at the 4-position. Molecular weight: 307.35 g/mol .

Heterocyclic and Hybrid Derivatives

- N′-[(E)-(2-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide (): Structure: Bromophenylmethylene hydrazone side chain. Properties: The conjugated hydrazone system may enable π-π stacking interactions with biological targets. Molecular weight: 384.42 g/mol .

- 2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide (): Structure: Benzofuran and indole moieties. Biological Activity: Exhibited antitubercular activity (MIC: 12.5–50 µg/mL against M. tuberculosis H37Rv) and antibacterial effects against E. coli and K. pneumoniae .

Comparative Data Table

*Calculated based on analogous structures.

Biological Activity

2-(2-Methylphenyl)quinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, antiviral, and anticancer activities, supported by data tables and relevant studies.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 438197-10-5

- Molecular Formula: C16H15N3O

- Molecular Weight: 265.31 g/mol

The compound features a quinoline core substituted with a methylphenyl group and a carbohydrazide moiety, which is crucial for its biological activity.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of quinoline derivatives, including this compound. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Bacillus subtilis | >256 µg/mL |

| Pseudomonas aeruginosa | >256 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | >256 µg/mL |

In a comparative study, the compound exhibited better activity against S. aureus than other tested derivatives, indicating its potential as an antibacterial agent .

Anticancer Activity

Research has also explored the anticancer potential of quinoline derivatives. A study on quinoline-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation . Although direct studies on this compound are scarce, its structural analogs have shown promise in this area.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The compound may inhibit specific bacterial enzymes or viral proteins, disrupting their function.

- Cell Membrane Interaction: Its lipophilic nature allows it to interact with bacterial membranes, leading to increased permeability and cell death.

- Molecular Targeting: Similar compounds have been shown to target pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

- Antibacterial Evaluation: A series of quinoline derivatives were synthesized and tested for antibacterial activity using the agar diffusion method. Among them, certain compounds exhibited enhanced activity due to structural modifications that improved binding affinity to bacterial targets .

- Antiviral Screening: Compounds structurally related to this compound were screened for their ability to inhibit HIV replication in vitro, revealing that modifications in the quinoline structure can lead to significant antiviral effects .

- Anticancer Studies: Quinoline derivatives have been evaluated for their cytotoxic effects on cancer cell lines, with several demonstrating IC50 values below those of standard chemotherapeutic agents . This suggests that this compound may exhibit similar properties.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-methylphenyl)quinoline-4-carbohydrazide?

The compound is typically synthesized via a multi-step route starting with the formation of a quinoline-4-carboxylate ester, followed by hydrazide formation. For example, ethyl 2-(2-methylphenyl)quinoline-4-carboxylate can react with hydrazine hydrate (80-100% excess) in ethanol under reflux (6-8 hours) to yield the carbohydrazide derivative. Key steps include monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) and purification by recrystallization from ethanol .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- 1H NMR : Aromatic protons in the quinoline and methylphenyl groups appear as multiplets (δ 7.2–8.5 ppm), while the hydrazide NH signals resonate near δ 10.5–11.0 ppm.

- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm the hydrazide moiety.

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 320) validate the molecular formula .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Standard assays include:

- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations.

- Antimicrobial screening : Agar dilution or broth microdilution methods against Gram-positive/negative bacteria and fungi.

- Antioxidant potential : DPPH radical scavenging assay .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Catalyst screening : Sodium acetate (1.2 eq) in glacial acetic acid enhances coupling efficiency during hydrazide formation.

- Solvent effects : Refluxing in ethanol or DMF improves solubility of intermediates.

- Time-temperature trade-offs : Extended reflux (20–22 hours) increases conversion but risks decomposition. A balance is achieved by monitoring via TLC .

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 8 hrs | 72 | 95 |

| DMF, 12 hrs | 85 | 90 |

| Acetic acid, 22 hrs | 78 | 88 |

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

Discrepancies (e.g., overlapping NMR signals or unexpected IR peaks) are addressed by:

- 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and long-range couplings.

- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., Sheldrick methods in SHELXTL ).

- Computational validation : DFT-based NMR chemical shift predictions (e.g., using Gaussian 16) .

Q. What strategies are employed to study the mechanism of action of this compound in anticancer research?

Advanced approaches include:

- Enzyme inhibition assays : Testing against EGFR-TK or topoisomerase II to identify molecular targets.

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways.

- Molecular docking : AutoDock Vina simulations to predict binding modes with protein targets (e.g., PDB: 1M17) .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- QSAR modeling : Correlating substituent effects (e.g., electron-withdrawing groups at the phenyl ring) with IC50 values.

- ADMET prediction : SwissADME or pkCSM tools to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration).

- Dynophore analysis : Identifying key interactions (e.g., hydrogen bonds with Thr766 in EGFR) .

Safety and Handling

Q. What precautions are necessary when handling this compound?

- GHS compliance : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319).

- Storage : Keep in a tightly sealed container under anhydrous conditions at 2–8°C.

- Spill management : Neutralize with sand or vermiculite, then dispose as hazardous waste .

Data Contradictions and Validation

Q. How are conflicting cytotoxicity results across studies reconciled?

Potential causes and solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.